4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol
Overview
Description
Mechanism of Action
Target of Action
It is often used as a biochemical for proteomics research , indicating that it may interact with various proteins or enzymes in the body.
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, participating in carbon–carbon bond-forming reactions . The compound may undergo oxidative addition with electrophilic organic groups, forming new bonds .
Biochemical Pathways
Given its potential use in sm cross-coupling reactions , it may be involved in various biochemical pathways related to carbon–carbon bond formation.
Result of Action
Its potential use in sm cross-coupling reactions suggests that it may facilitate the formation of new carbon–carbon bonds , which could have various effects at the molecular and cellular levels.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other substances . .
Preparation Methods
The synthesis of 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The preparation of this compound typically involves the use of boron reagents and palladium catalysts under specific reaction conditions .
Chemical Reactions Analysis
4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a biochemical reagent for proteomics research . In biology, it can be used to study the interactions between proteins and other biomolecules.
Comparison with Similar Compounds
4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol can be compared with other similar compounds, such as 4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol and 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol . These compounds share similar structural features but differ in the position and number of chlorine atoms on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity .
Properties
IUPAC Name |
4-bromo-2-[(3,5-dichloroanilino)methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-6,17-18H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEAMTFAGKHVJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNC2=CC(=CC(=C2)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.